Enantiomer-Specific Pharmacokinetic Superiority: (S)-(-)-Verapamil Exhibits 2.6× Higher Cmax and 2.1× Higher AUC than R-(+)-Verapamil in Rat Plasma Following Oral Administration
A validated LC-MS/MS chiral bioanalytical method using a superficially porous isopropyl-cyclofructan 6 column demonstrated that after a single oral dose of 10 mg/kg racemic verapamil to Sprague-Dawley rats, the (S)-(-)-enantiomer achieved a mean Cmax of 143.2 ± 27.4 ng/mL, compared to 54.8 ± 11.6 ng/mL for the (R)-(+)-enantiomer—a 2.6-fold difference. Similarly, the AUC0-∞ for (S)-(-)-verapamil was 1056.3 ± 198.7 ng·h/mL versus 494.6 ± 89.3 ng·h/mL for (R)-(+)-verapamil, representing a 2.1-fold higher systemic exposure [1]. This stereoselective pharmacokinetic divergence, with the S-enantiomer demonstrating 8- to 20-fold greater negative dromotropic potency in humans , mandates the use of an enantiomerically matched internal standard such as (S)-(-)-Verapamil-d6 for accurate quantification in both preclinical and clinical pharmacokinetic studies [2].
| Evidence Dimension | Systemic Exposure (Cmax and AUC) Following Oral Administration |
|---|---|
| Target Compound Data | Cmax: 143.2 ± 27.4 ng/mL; AUC0-∞: 1056.3 ± 198.7 ng·h/mL |
| Comparator Or Baseline | R-(+)-Verapamil: Cmax: 54.8 ± 11.6 ng/mL; AUC0-∞: 494.6 ± 89.3 ng·h/mL |
| Quantified Difference | Cmax ratio: 2.6-fold higher; AUC ratio: 2.1-fold higher |
| Conditions | Sprague-Dawley rats; oral gavage 10 mg/kg racemic verapamil; plasma samples collected up to 24 h post-dose; LC-MS/MS with LarihcShell-P chiral column |
Why This Matters
A 2.1- to 2.6-fold difference in systemic exposure between enantiomers means that using a non-chiral or mismatched internal standard will produce biased concentration estimates, leading to erroneous pharmacokinetic parameter calculations and potentially flawed regulatory submissions.
- [1] Elbarbry F, et al. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. J Pharm Biomed Anal. 2021;203:114202. View Source
- [2] US FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). May 2018. View Source
